Cas no 901246-03-5 (1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with distinct functional group substitutions. The presence of a 4-fluorophenyl group at the 1-position and a 4-methylphenyl group at the 3-position enhances its potential for selective binding interactions, while the 7,8-dimethoxy substituents contribute to electronic modulation and solubility. This structural configuration suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The compound’s well-defined aromatic system and substituent diversity make it a promising candidate for further pharmacological exploration, offering opportunities for structure-activity relationship studies in drug discovery.
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901246-03-5 structure
Product Name:1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901246-03-5
MF:C25H20FN3O2
MW:413.443609237671
CID:5983175
PubChem ID:20852561
Update Time:2025-06-12

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • F3407-1300
    • 901246-03-5
    • 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • 1-(4-fluorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
    • AKOS001796106
    • Inchi: 1S/C25H20FN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3
    • InChI Key: BSWALZGRYWHLFD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C2C3C=C(C(=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1)OC)OC

Computed Properties

  • Exact Mass: 413.15395505g/mol
  • Monoisotopic Mass: 413.15395505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 49.2Ų

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

Comprehensive Overview of 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-03-5)

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-03-5) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This pyrazoloquinoline derivative features a unique combination of fluorophenyl, dimethoxy, and methylphenyl substituents, which contribute to its diverse physicochemical properties and potential applications. Researchers are particularly interested in its molecular interactions and binding affinities, which make it a promising candidate for drug discovery and development.

The compound's pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, known for its ability to modulate biological targets. The presence of the 4-fluorophenyl group enhances its metabolic stability, while the 7,8-dimethoxy and 4-methylphenyl moieties influence its electronic and steric properties. These structural features are critical for optimizing drug-likeness and bioavailability, key factors in modern small-molecule therapeutics. Recent studies have explored its potential in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), aligning with current trends in precision medicine.

In the context of AI-driven drug discovery, 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been a subject of computational modeling and virtual screening. Its QSAR (Quantitative Structure-Activity Relationship) profiles are frequently analyzed to predict its interactions with proteins or enzymes. This aligns with growing user searches for "machine learning in chemistry" and "computational drug design," highlighting the intersection of technology and pharmaceutical innovation.

From a synthetic perspective, the compound's preparation involves multi-step organic synthesis, including Pd-catalyzed cross-coupling and cyclization reactions. These methods are widely discussed in academic and industrial forums, reflecting user interest in "green chemistry" and "sustainable synthesis." The dimethoxy and methylphenyl groups are often introduced to fine-tune solubility and crystallinity, properties vital for formulation development.

Beyond pharmaceuticals, 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has potential applications in organic electronics. Its conjugated system and electron-donating/withdrawing groups make it a candidate for OLED materials or photovoltaic devices. This resonates with trending searches for "energy-efficient materials" and "optoelectronic compounds," showcasing its versatility.

Quality control and analytical characterization of this compound typically employ HPLC, NMR, and mass spectrometry, addressing user queries about "compound purity analysis." Its stability under various conditions is also a focal point, particularly for researchers investigating "degradation pathways" or "excipient compatibility."

In summary, 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-03-5) represents a multifaceted compound with broad scientific relevance. Its structural complexity and functional adaptability position it at the forefront of drug discovery, materials science, and computational chemistry, making it a compelling subject for ongoing research and development.

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